molecular formula C11H8INO2 B11792372 5-(3-Iodophenyl)furan-2-carboxamide

5-(3-Iodophenyl)furan-2-carboxamide

Cat. No.: B11792372
M. Wt: 313.09 g/mol
InChI Key: FKZBJXKZXMNAAX-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of an iodophenyl group attached to the furan ring adds unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through electrophilic aromatic substitution reactions. This involves the reaction of a phenyl ring with iodine in the presence of a catalyst such as iron(III) chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster and more efficient reactions .

Chemical Reactions Analysis

Types of Reactions

5-(3-Iodophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The iodophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(3-Phenyl)furan-2-carboxamide.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Iodophenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and iodophenyl group can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Iodophenyl)furan-2-carboxamide is unique due to the presence of the iodophenyl group, which enhances its reactivity and potential biological activities compared to other similar compounds. The iodine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

5-(3-iodophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8INO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

FKZBJXKZXMNAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=C(O2)C(=O)N

Origin of Product

United States

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